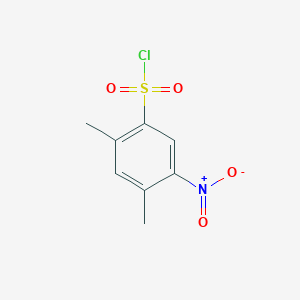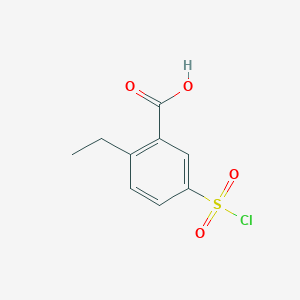
1-(2,3-Difluoro-5-nitrophenyl)ethanone
Descripción general
Descripción
“1-(2,3-Difluoro-5-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H5F2NO3 . It is a derivative of benzophenone and has gained significance as a potent fluorogenic labeling reagent.
Molecular Structure Analysis
The InChI code for “1-(2,3-Difluoro-5-nitrophenyl)ethanone” is 1S/C8H5F2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3 . This indicates that the compound has a molecular weight of 201.13 .Physical And Chemical Properties Analysis
“1-(2,3-Difluoro-5-nitrophenyl)ethanone” is a solid at room temperature .Aplicaciones Científicas De Investigación
Phase Equilibrium and Ternary Phase Diagrams
The research conducted by Li et al. (2019) focused on the solid-liquid phase equilibrium and ternary phase diagrams of closely related compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone. This study is significant for understanding the crystallization and solubility behavior of similar nitrophenyl ethanones, including 1-(2,3-Difluoro-5-nitrophenyl)ethanone, in different solvents (Li et al., 2019).
Synthesis of Aminobenzo[b]thiophenes
Androsov et al. (2010) demonstrated the use of a compound structurally similar to 1-(2,3-Difluoro-5-nitrophenyl)ethanone, 1-(2-chloro-5-nitrophenyl)ethanone, in the synthesis of aminobenzo[b]thiophenes. This research indicates the potential utility of 1-(2,3-Difluoro-5-nitrophenyl)ethanone in synthesizing similar organic compounds (Androsov et al., 2010).
Charge Density Analysis in Molecular Structures
Hibbs et al. (2003) conducted a charge density analysis on 1-(2-hydroxy-5-nitrophenyl)ethanone, revealing detailed insights into intra- and intermolecular bonding features. This research provides a basis for understanding the electronic structure and bonding characteristics in similar compounds, including 1-(2,3-Difluoro-5-nitrophenyl)ethanone (Hibbs et al., 2003).
Microwave-Assisted Synthesis Protocols
Curti et al. (2009) explored the microwave-assisted synthesis of dihydrofurans using compounds structurally related to 1-(2,3-Difluoro-5-nitrophenyl)ethanone. This study highlights the potential of using similar methods for the efficient synthesis of complex organic molecules using 1-(2,3-Difluoro-5-nitrophenyl)ethanone (Curti et al., 2009).
Schiff Base Synthesis and Structural Analysis
Raza et al. (2021) focused on the synthesis of Schiff bases using similar compounds to 1-(2,3-Difluoro-5-nitrophenyl)ethanone. Their study provides insights into the potential applications of 1-(2,3-Difluoro-5-nitrophenyl)ethanone in synthesizing Schiff bases, which are crucial in various fields of chemistry (Raza et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
1-(2,3-difluoro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMHFLCEOZGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726830 | |
| Record name | 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-5-nitrophenyl)ethanone | |
CAS RN |
1310349-62-2 | |
| Record name | 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

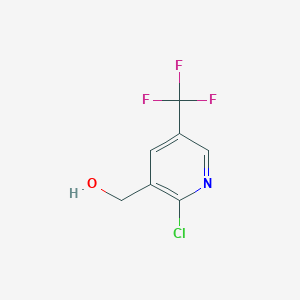


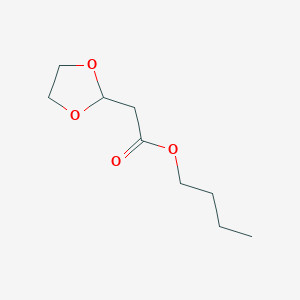
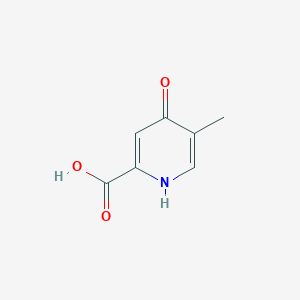

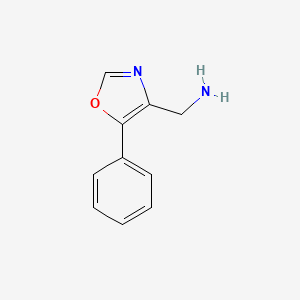

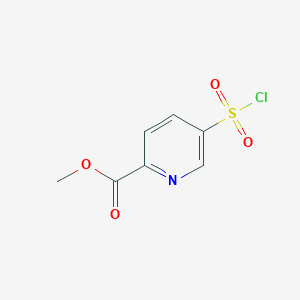
![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)


